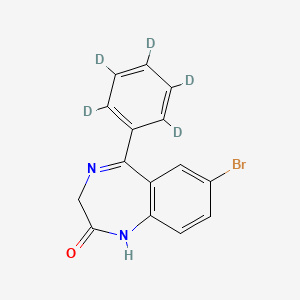

Desalkylgidazepam-d5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H11BrN2O |

|---|---|

Molekulargewicht |

320.19 g/mol |

IUPAC-Name |

7-bromo-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C15H11BrN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)/i1D,2D,3D,4D,5D |

InChI-Schlüssel |

ATCCWKYKHCKDGT-RALIUCGRSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Br)[2H])[2H] |

Kanonische SMILES |

C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis and Purification of Desalkylgidazepam-d5: A Technical Guide for Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and purification of Desalkylgidazepam-d5, an essential isotopically labeled internal standard for the quantitative analysis of Desalkylgidazepam (also known as bromonordiazepam). Desalkylgidazepam is a metabolite of the prodrug gidazepam and has emerged as a novel psychoactive substance.[1][2][3] The use of a deuterated internal standard is critical for achieving high accuracy and precision in mass spectrometry-based analytical methods.[4]

This document provides a comprehensive overview of a plausible synthetic route, detailed experimental protocols, purification techniques, and relevant analytical data.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of Desalkylgidazepam and its deuterated analog.

| Property | Desalkylgidazepam | This compound | Data Source(s) |

| IUPAC Name | 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 7-bromo-5-(phenyl-d5)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | [2] (modified) |

| Synonyms | Bromonordiazepam | Bromonordiazepam-d5 | [2] (modified) |

| CAS Number | 2894-61-3 | 1782531-89-8 | [2] (modified) |

| Molecular Formula | C₁₅H₁₁BrN₂O | C₁₅H₆D₅BrN₂O | [5] (modified) |

| Molecular Weight | 315.17 g/mol | 320.20 g/mol | [5] (modified) |

| Exact Mass | 314.0055 | 319.0370 | [5] (modified) |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | [6] (inferred) |

| Purity | ≥98% | ≥98% (≥99% deuterated forms) | [5] (inferred) |

| Melting Point | Not specified | Not specified | N/A |

| Solubility | Sparingly soluble in water | Slightly soluble in DMF and DMSO | [6] (inferred) |

Note: Some data for this compound are inferred from the non-deuterated compound, with expected variations due to deuteration.

Experimental Protocols

The synthesis of this compound is a multi-step process. The following protocols are based on established synthetic methodologies for benzodiazepines and related compounds.

Step 1: Synthesis of 2-Amino-5-bromobenzophenone-d5

This step introduces the deuterated phenyl ring via a Grignard reaction.

Materials:

-

2-Amino-5-bromobenzonitrile

-

Magnesium turnings

-

Bromobenzene-d5

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal)

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate (aqueous solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Preparation of Phenyl-d5-magnesium bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of bromobenzene-d5 in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing.

-

Once the reaction has started, add the remaining bromobenzene-d5 solution dropwise to maintain a steady reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Grignard Reaction: Cool the Grignard reagent to 0 °C. Dissolve 2-amino-5-bromobenzonitrile in anhydrous THF and add it dropwise to the Grignard solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude 2-amino-5-bromobenzophenone-d5 can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[7]

Step 2: Synthesis of 2-(2-Aminoacetamido)-5-bromobenzophenone-d5

This step involves the acylation of the amino group of the benzophenone intermediate.

Materials:

-

2-Amino-5-bromobenzophenone-d5

-

Glycine ethyl ester hydrochloride

-

Pyridine

-

Ether

-

Water

Procedure:

-

In a round-bottom flask, dissolve 2-amino-5-bromobenzophenone-d5 in pyridine.[8][9]

-

Add glycine ethyl ester hydrochloride to the solution and reflux the mixture.[8][9] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the pyridine under reduced pressure.

-

Dissolve the residue in a mixture of ether and water. Separate the organic layer.

-

Wash the organic layer with water and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product. This intermediate is often used in the next step without extensive purification.

Step 3: Cyclization to this compound

The final step is the intramolecular cyclization to form the benzodiazepine ring.

Materials:

-

2-(2-Aminoacetamido)-5-bromobenzophenone-d5 intermediate

-

Pyridine

-

Water

-

Ethanol or Acetone

Procedure:

-

Reflux the crude 2-(2-aminoacetamido)-5-bromobenzophenone-d5 intermediate in pyridine.[8][9] The cyclization reaction will occur to form the 1,4-benzodiazepine ring structure.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and concentrate it under reduced pressure to remove the pyridine.

-

Add water to the residue to precipitate the crude this compound.

-

Collect the solid by filtration and wash with water.

Purification of this compound for Analytical Standard Grade

High purity is essential for an analytical standard. The following purification methods can be employed.

Recrystallization

-

Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol or acetone.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography

-

For higher purity, the product can be purified by flash column chromatography on silica gel.

-

A suitable eluent system, such as a gradient of ethyl acetate in hexane, should be used to separate the desired product from any impurities.

High-Performance Liquid Chromatography (HPLC)

-

For the highest purity analytical standard, preparative HPLC can be used.[4]

-

A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable modifier (e.g., formic acid or ammonium acetate) is typically effective for the purification of benzodiazepines.[10]

Mandatory Visualizations

Signaling Pathway of Benzodiazepines

Caption: Benzodiazepine Signaling Pathway.

Experimental Workflow for this compound Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. cfsre.org [cfsre.org]

- 3. Monographs [cfsre.org]

- 4. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. guidechem.com [guidechem.com]

- 7. 2-AMINO-5-BROMOBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 8. US3270053A - 2-(alpha-halo-lower alkanoylamino)-benzophenones - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Desalkylgidazepam-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Desalkylgidazepam-d5, a deuterated internal standard essential for the accurate quantification of its non-deuterated counterpart, desalkylgidazepam. Desalkylgidazepam, also known as bromonordiazepam, is the primary active metabolite of the prodrug gidazepam.[1] This document details the physicochemical characteristics, analytical methodologies, and relevant metabolic pathways associated with this compound, offering valuable information for researchers in forensic science, toxicology, and pharmaceutical development.

Introduction

This compound is a deuterated analog of desalkylgidazepam, a benzodiazepine and a metabolite of gidazepam.[2] Due to its structural similarity and mass difference from the parent compound, this compound serves as an ideal internal standard for quantitative analysis by mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2] The use of a stable isotope-labeled internal standard is critical for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of analytical results.

Physicochemical Properties

The physical and chemical properties of this compound and its non-deuterated form are summarized in the tables below. These properties are crucial for developing analytical methods, understanding its behavior in biological matrices, and ensuring proper storage and handling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 7-bromo-1,3-dihydro-5-(phenyl-d5)-2H-1,4-benzodiazepin-2-one | [2] |

| Synonyms | Bromonordiazepam-d5 | [2] |

| CAS Number | 1782531-89-8 | [2][3] |

| Molecular Formula | C₁₅H₆BrD₅N₂O | [2] |

| Molecular Weight | 320.2 g/mol | [2][3] |

| Appearance | Solid | [2] |

| Solubility | Slightly soluble in DMF and DMSO. | [2] |

| Storage | -20°C | [2] |

| Stability | ≥ 5 years | [4] |

| Purity | ≥99% deuterated forms (d₁-d₅) | [2] |

Table 2: Physical and Chemical Properties of Desalkylgidazepam (Non-deuterated)

| Property | Value | Source(s) |

| Chemical Name | 7-bromo-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | [5] |

| Synonyms | Bromonordiazepam, Bromo-nordazepam | [6] |

| CAS Number | 2894-61-3 | [5][6] |

| Molecular Formula | C₁₅H₁₁BrN₂O | [5][6] |

| Molecular Weight | 315.2 g/mol | [5][6] |

| Melting Point | 220-221 °C (Predicted) | |

| Boiling Point | 464.8 ± 45.0 °C (Predicted) | |

| pKa | 11.72 ± 0.70 (Predicted) | |

| Solubility | DMF: 5 mg/ml, DMSO: 5 mg/ml, Ethanol: Slightly soluble, PBS (pH 7.2): 0.1 mg/ml | [5] |

Metabolic Pathway of Gidazepam

Desalkylgidazepam is the principal active metabolite of the prodrug Gidazepam. The metabolic conversion primarily involves N-dealkylation. Understanding this pathway is crucial for interpreting toxicological findings and for studies involving gidazepam administration.

Caption: Metabolic conversion of Gidazepam to its active metabolite, Desalkylgidazepam.

Experimental Protocols

The following are representative experimental protocols for the analysis of desalkylgidazepam in biological matrices, where this compound would be used as an internal standard.

Quantification of Desalkylgidazepam in Whole Blood by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of desalkylgidazepam in whole blood.

4.1.1. Materials and Reagents

-

Desalkylgidazepam analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Deionized water

-

Whole blood, drug-free

-

Centrifuge tubes, 1.5 mL

-

Vortex mixer

-

Centrifuge

-

Autosampler vials

4.1.2. Sample Preparation

-

Spike 100 µL of blank whole blood with the appropriate concentration of Desalkylgidazepam standard solution.

-

Add 10 µL of this compound internal standard solution (e.g., at 100 ng/mL).

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4.1.3. LC-MS/MS Conditions

-

LC System: Agilent 1290 Infinity LC system or equivalent.[7]

-

Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 95% A, hold for 0.5 min, ramp to 5% A over 4 min, hold for 1 min, then return to initial conditions and equilibrate for 2 min.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Agilent 6460 Triple Quadrupole MS or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

-

Desalkylgidazepam: Precursor ion > Product ion (specific m/z values to be determined by infusion).

-

This compound: Precursor ion > Product ion (specific m/z values to be determined by infusion).

-

4.1.4. Workflow Diagram

Caption: A typical workflow for the quantitative analysis of Desalkylgidazepam in blood.

Qualitative Analysis of Desalkylgidazepam in Urine by GC-MS

This protocol describes a gas chromatography-mass spectrometry (GC-MS) method for the qualitative identification of desalkylgidazepam in urine.

4.2.1. Materials and Reagents

-

Desalkylgidazepam analytical standard

-

This compound internal standard

-

β-Glucuronidase

-

Phosphate buffer (pH 6.8)

-

Ethyl acetate, GC grade

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

GC-MS vials with inserts

4.2.2. Sample Preparation

-

To 1 mL of urine, add 1 mL of phosphate buffer (pH 6.8).

-

Add 50 µL of β-glucuronidase solution.

-

Incubate at 60°C for 2 hours to hydrolyze glucuronide conjugates.

-

Cool the sample to room temperature and add 10 µL of this compound internal standard.

-

Perform liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 5 minutes.

-

Centrifuge at 3000 x g for 5 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness.

-

Derivatize the residue by adding 50 µL of MSTFA and incubating at 70°C for 30 minutes.

-

Transfer the derivatized sample to a GC-MS vial for analysis.

4.2.3. GC-MS Conditions

-

GC System: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet Temperature: 280°C.

-

Oven Program: Initial temperature 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 50-550 amu.

Synthesis Outline

The synthesis of this compound typically involves a multi-step process starting from deuterated precursors. A general approach for the synthesis of benzodiazepines involves the condensation of an appropriately substituted 2-aminobenzophenone with an amino acid derivative. For this compound, the synthesis would start with a deuterated aniline or benzoyl chloride to introduce the d5-phenyl ring.

A plausible synthetic route could be a modification of the classical benzodiazepine synthesis:

-

Preparation of d5-aniline: Deuteration of aniline.

-

Friedel-Crafts Acylation: Reaction of d5-aniline with a suitable benzoyl chloride derivative to form a 2-amino-benzophenone-d5 intermediate.

-

Cyclization: Reaction of the intermediate with an amino acid, such as glycine, or its ester, followed by cyclization to form the 1,4-benzodiazepine ring structure.

The synthesis of deuterated compounds often requires specialized techniques and reagents to achieve high levels of isotopic enrichment.[3]

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of desalkylgidazepam in various biological matrices. This technical guide has provided a detailed overview of its physicochemical properties, the metabolic pathway of its parent drug, and representative analytical protocols. The information presented herein is intended to support researchers and scientists in their analytical and drug development endeavors involving this important benzodiazepine metabolite.

References

- 1. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS 1782531-89-8 | Cayman Chemical | Biomol.com [biomol.com]

- 3. This compound | C15H11BrN2O | CID 117065425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. cfsre.org [cfsre.org]

- 7. agilent.com [agilent.com]

Desalkylgidazepam-d5: A Technical Guide to its Certificate of Analysis and Purity Determination

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity determination methods for Desalkylgidazepam-d5. This deuterated analog serves as a critical internal standard for the quantitative analysis of Desalkylgidazepam, a metabolite of the benzodiazepine Gidazepam. This document outlines the key quality control parameters, analytical methodologies, and data interpretation necessary for its reliable use in research and forensic applications.

Certificate of Analysis: Summary of Quantitative Data

A Certificate of Analysis (CoA) for a reference standard like this compound provides a detailed summary of its identity, purity, and other critical quality attributes. The following tables present a compilation of typical quantitative data found on a CoA for this compound, based on information from leading suppliers.

Table 1: General Information and Physicochemical Properties

| Parameter | Specification |

| Chemical Name | 7-bromo-1,3-dihydro-5-(phenyl-d5)-2H-1,4-benzodiazepin-2-one |

| Synonym | Bromonordiazepam-d5 |

| CAS Number | 1782531-89-8[1][2][3][4] |

| Molecular Formula | C₁₅H₆BrD₅N₂O[1][2][3][4] |

| Formula Weight | 320.2 g/mol [1][2][3][4] |

| Appearance | A solid[5] |

| Solubility | DMF: Slightly soluble, DMSO: Slightly soluble[3] |

| UV/Vis (λmax) | 230 nm[5] |

| Storage | -20°C[4] |

| Stability | ≥ 5 years[5] |

Table 2: Purity and Identity Specifications

| Test | Method | Specification |

| Chemical Purity | HPLC/UV | ≥98% (as Desalkylgidazepam)[5] |

| Deuterium Incorporation | Mass Spectrometry | ≥99% deuterated forms (d₁-d₅); ≤1% d₀[5] |

| Identity | ¹H-NMR | Conforms to structure |

| Identity | Mass Spectrometry | Conforms to structure |

| Residual Solvents | GC-HS | Meets USP <467> requirements |

| Water Content | Karl Fischer Titration | Report value |

Experimental Protocols for Purity Determination

The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. The following are detailed methodologies representative of those used in the quality control of this reference standard.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a primary method for assessing the chemical purity of this compound by separating it from any non-deuterated counterparts and other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A time-programmed gradient is employed, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the analyte and any impurities. A typical gradient might run from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at 230 nm.

-

Injection Volume: 10 µL.

-

Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Mass Spectrometry (MS) for Identity and Deuterium Incorporation

Mass spectrometry is used to confirm the molecular weight of this compound and to determine the extent of deuterium incorporation.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., ESI or APCI).

-

Ionization Mode: Positive ion mode is typically used.

-

Mass Range: A scan range appropriate to detect the molecular ion of this compound (m/z ≈ 320.2) and its non-deuterated analog (m/z ≈ 315.2).

-

Data Analysis: The isotopic distribution of the molecular ion peak is analyzed to confirm the presence of five deuterium atoms and to quantify the percentage of the d₅ species relative to d₀ to d₄ species.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS can be employed to identify and quantify volatile impurities and to confirm the identity of the main component.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature ramp is used to separate compounds based on their boiling points. A typical program might start at 100°C, hold for 1 minute, then ramp to 300°C at 15°C/min and hold for 5 minutes.

-

Injector Temperature: 280°C.

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Mass Spectrometer Mode: Full scan mode to identify all eluted compounds.

-

Data Analysis: The resulting chromatogram and mass spectra are compared to a reference library to identify any impurities.

Visualizing the Workflow

To better illustrate the processes involved in the quality control and analysis of a reference standard, the following diagrams are provided.

Caption: General workflow for the generation of a Certificate of Analysis.

Caption: Typical analytical workflow for purity determination of a reference standard.

References

A Technical Guide to Desalkylgidazepam-d5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and analytical application of Desalkylgidazepam-d5, a deuterated internal standard crucial for the accurate quantification of its non-labeled counterpart, desalkylgidazepam. This document is intended to serve as a practical resource for researchers in forensic toxicology, clinical chemistry, and pharmaceutical development.

Introduction to this compound

This compound is the deuterated analog of desalkylgidazepam, a metabolite of the benzodiazepine gidazepam. In quantitative analytical chemistry, particularly in methods utilizing mass spectrometry, deuterated standards are the gold standard for use as internal standards. Their chemical and physical properties are nearly identical to the analyte of interest, ensuring similar behavior during sample preparation and analysis. However, their increased mass allows for clear differentiation by the mass spectrometer, enabling precise and accurate quantification by correcting for analyte loss during sample processing and for variations in instrument response. This compound is primarily used as an internal standard for the quantification of desalkylgidazepam by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3][4]

Commercial Suppliers of this compound

This compound is available from several reputable suppliers of reference materials and research chemicals. The following table summarizes key information from various suppliers to aid in the procurement process.

| Supplier | Product Name | CAS Number | Molecular Formula | Formula Weight | Purity/Formulation | Intended Use |

| Cayman Chemical | This compound (CRM) | 1782531-89-8 | C₁₅H₆BrD₅N₂O | 320.2 | A 100 µg/ml solution in methanol (Certified Reference Material) | Internal standard for the quantification of desalkylgidazepam by GC- or LC-MS. |

| Cayman Chemical (distributed by Biomol.com & Bertin Bioreagent) | This compound | 1782531-89-8 | C₁₅H₆BrD₅N₂O | 320.2 | >99% deuterated forms (d1-d5); A solid | Internal standard for the quantification of desalkylgidazepam by GC- or LC-MS.[2] |

| GlpBio | This compound | 1782531-89-8 | C₁₅H₆BrD₅N₂O | Not specified | >99.00% | Internal standard for the quantification of desalkylgidazepam by GC- or LC-MS.[3] |

| Sapphire Bioscience (distributor for Cayman Chemical) | This compound | 1782531-89-8 | C₁₅H₆BrD₅N₂O | 320.2 | Not specified | An analytical reference standard intended for research and forensic applications. |

Experimental Protocols: Quantification of Benzodiazepines using a Deuterated Internal Standard

The following sections detail generalized experimental protocols for the analysis of benzodiazepines in biological matrices, such as urine and blood, using a deuterated internal standard like this compound with LC-MS/MS. These protocols are based on established methods for benzodiazepine analysis.

Sample Preparation

The choice of sample preparation method is critical for removing matrix interferences and concentrating the analyte of interest. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

1. Solid-Phase Extraction (SPE) for Urine Samples

This method is effective for cleaning up complex matrices like urine.

-

Sample Pre-treatment: To 200 µL of urine, add 20 µL of the internal standard solution (e.g., this compound at a suitable concentration). For the analysis of glucuronidated metabolites, enzymatic hydrolysis is performed by adding 200 µL of a buffered solution (e.g., 0.5 M ammonium acetate, pH 5.0) containing β-glucuronidase and incubating at 50-60°C for 1-3 hours. The reaction is then stopped by adding an acid (e.g., 4% H₃PO₄).

-

SPE Procedure:

-

Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with methanol followed by water. Some modern SPE sorbents do not require this step.

-

Loading: Load the pre-treated sample onto the SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 20% methanol) to remove interferences.

-

Elution: Elute the analytes and the internal standard with an appropriate solvent, such as a mixture of acetonitrile and methanol with a small percentage of a strong base (e.g., 5% ammonium hydroxide).

-

-

Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE) for Blood/Serum Samples

LLE is a classic method for extracting drugs from biological fluids.

-

Sample Preparation: To 0.5 mL of blood or serum, add 50 µL of the internal standard working solution.

-

Extraction: Add a buffering agent to adjust the pH (e.g., 4.5% ammonia solution) and an immiscible organic solvent (e.g., 1-chlorobutane or a mixture of toluene and methylene chloride).

-

Separation: Vortex the mixture to facilitate the transfer of the analytes into the organic layer, then centrifuge to separate the layers.

-

Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness. Reconstitute the residue in the mobile phase.

3. Protein Precipitation (PPT) for Plasma/Blood Samples

PPT is a rapid method for removing proteins from plasma or blood samples.

-

Sample Preparation: To a volume of plasma or blood, add the internal standard.

-

Precipitation: Add a threefold volume of a cold organic solvent like acetonitrile or acetone.

-

Separation: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

-

Analysis: The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 or C8 reversed-phase column is typically used for the separation of benzodiazepines.

-

Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic phase (e.g., methanol or acetonitrile).

-

Flow Rate: Typical flow rates are in the range of 0.2-0.6 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray Ionization (ESI) in the positive ion mode is generally used for benzodiazepines.

-

Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. At least two MRM transitions (a quantifier and a qualifier) are monitored for both the analyte (desalkylgidazepam) and the internal standard (this compound) to ensure accurate identification and quantification.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the typical experimental workflow for quantitative analysis using a deuterated internal standard and a simplified representation of the role of benzodiazepines in neurotransmission.

Caption: Quantitative analysis workflow using a deuterated internal standard.

References

CAS number and molecular weight of Desalkylgidazepam-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Desalkylgidazepam-d5, a deuterated analog of Desalkylgidazepam. It is intended for use in research, forensic toxicology, and clinical laboratory settings. This document outlines its chemical properties, its primary application as an internal standard in quantitative analysis, the relevant pharmacological pathways of its non-deuterated counterpart, and detailed experimental protocols for its use.

Core Compound Data

This compound, also known as Bromonordiazepam-d5, is the deuterated form of desalkylgidazepam, which is a metabolite of the benzodiazepine gidazepam.[1][2][3][4][5] The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of desalkylgidazepam.[1][2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1782531-89-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₅H₆BrD₅N₂O | [1][2][3][4] |

| Molecular Weight | 320.2 g/mol | [1][3][4][6] |

| Formal Name | 7-bromo-1,3-dihydro-5-(phenyl-d5)-2H-1,4-benzodiazepin-2-one | [1][2][3][4] |

| Synonyms | Bromonordiazepam-d5 | [1][2] |

| Purity | ≥99% deuterated forms (d₁-d₅) | [2][4] |

| Formulation | Typically supplied as a solid or in a solution (e.g., 100 µg/ml in methanol) | [1][3][4] |

| Storage | -20°C | [5] |

Mechanism of Action: The GABA-A Receptor Signaling Pathway

Desalkylgidazepam, the non-deuterated analyte of interest, is a benzodiazepine. Benzodiazepines exert their effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][3][4][5] They bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[2][5] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the neuron.[5] This enhanced inhibitory signaling results in the anxiolytic, sedative, and anticonvulsant properties associated with this class of drugs.

Caption: Benzodiazepine Modulation of the GABA-A Receptor.

Experimental Protocols: Quantification of Desalkylgidazepam

This compound is primarily used as an internal standard in the quantification of desalkylgidazepam in biological matrices such as blood and urine. The following protocols are generalized methodologies for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

This protocol provides a framework for the extraction and analysis of desalkylgidazepam from blood samples using this compound as an internal standard.

a) Sample Preparation and Extraction:

-

Spiking: To 0.5 mL of whole blood, add a known concentration of this compound working solution.

-

Lysis and Precipitation: Add a suitable protein precipitation solvent (e.g., acetonitrile) to the sample. Vortex to mix and lyse the cells.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase for injection.

b) Chromatographic and Mass Spectrometric Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column is commonly used for the separation of benzodiazepines.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for both desalkylgidazepam and this compound need to be determined and optimized.

c) Quantification:

The concentration of desalkylgidazepam in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

This protocol outlines a general procedure for the analysis of desalkylgidazepam in urine, which may require hydrolysis and derivatization steps.

a) Sample Preparation:

-

Hydrolysis: To deconjugate glucuronidated metabolites, treat the urine sample with β-glucuronidase.

-

Internal Standard Spiking: Add a known amount of this compound to the hydrolyzed sample.

-

Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes.

-

Derivatization: Many benzodiazepines are thermally labile and require derivatization (e.g., silylation) to improve their chromatographic properties and thermal stability for GC analysis.

-

Reconstitution: Dissolve the derivatized extract in a suitable solvent for GC injection.

b) GC-MS Conditions:

-

GC System: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Injection: Splitless injection is often used for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes.

-

Mass Spectrometer: A mass spectrometer operating in Electron Ionization (EI) mode, often in Selected Ion Monitoring (SIM) or full scan mode.

c) Quantification:

Similar to the LC-MS/MS method, quantification is based on the ratio of the analyte peak area to the internal standard peak area, plotted against a calibration curve.

Workflow Diagrams

The following diagrams illustrate the general workflows for sample preparation and analysis.

References

- 1. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pnas.org [pnas.org]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. spectralabsci.com [spectralabsci.com]

The Metabolic Conversion of Gidazepam to Desalkylgidazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the metabolic pathway of Gidazepam, a prodrug, to its primary active metabolite, Desalkylgidazepam. The document summarizes key quantitative data, provides an overview of relevant experimental protocols, and visualizes the metabolic cascade and analytical workflows.

Introduction

Gidazepam, a benzodiazepine derivative, exerts its pharmacological effects primarily through its active metabolite, 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, commonly known as Desalkylgidazepam or bromonordiazepam.[1][2] The conversion of Gidazepam to Desalkylgidazepam is a critical step in its bioactivation and is a central focus for understanding its pharmacokinetic and pharmacodynamic profile. This process is primarily characterized by N1-desalkylation.[1] Subsequent metabolism of Desalkylgidazepam also occurs, leading to further metabolites.

The Metabolic Pathway

The biotransformation of Gidazepam is a multi-step process involving Phase I and potentially Phase II metabolic reactions.

Phase I Metabolism: Bioactivation and Further Oxidation

The principal metabolic pathway for Gidazepam is the cleavage of the N1-alkyl group to form Desalkylgidazepam. This reaction is catalyzed by cytochrome P450 (CYP) enzymes in the liver.[3] While the specific human CYP isoforms responsible for Gidazepam metabolism have not been definitively elucidated in vitro, studies on similar benzodiazepines, such as diazepam, suggest the involvement of CYP3A4 and CYP2C19 in N-desalkylation.[4]

Following its formation, Desalkylgidazepam can undergo further Phase I metabolism, specifically hydroxylation at the 3-position, to form 3-hydroxy-desalkylgidazepam.[5][6] This metabolite is also considered active.

Phase II Metabolism: Glucuronidation

The hydroxylated metabolite, 3-hydroxy-desalkylgidazepam, can subsequently undergo Phase II conjugation, specifically glucuronidation.[7] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of the metabolite, facilitating its excretion from the body.[7] Studies on other benzodiazepines suggest that various UGT isoforms can be involved in this process.[8]

Quantitative Pharmacokinetic Data

| Parameter | Gidazepam | Desalkylgidazepam | Species | Notes |

| Elimination Half-life (t½) | ~87 hours (as Desalkylgidazepam) | ~87 hours | Human | The long half-life is attributed to the slow metabolism of Gidazepam and the slow elimination of Desalkylgidazepam.[2] |

| Time to Peak Plasma Concentration (Tmax) | - | Slower rate of absorption than Gidazepam | Human | Anxiolytic effects can take several hours to manifest, correlating with the appearance of Desalkylgidazepam in the blood.[2] |

| AUC (Area Under the Curve) | Decreases with tolerance | Decreases with tolerance | Rat | Chronic administration can lead to biotransformational changes affecting pharmacokinetic parameters.[9] |

Experimental Protocols

The study of Gidazepam metabolism involves several key experimental procedures, from sample preparation to analytical quantification.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for isolating benzodiazepines and their metabolites from biological matrices like blood, plasma, and urine.[10]

Objective: To extract Gidazepam and its metabolites from a biological sample for subsequent analysis.

General Protocol Outline:

-

Conditioning: The SPE cartridge (e.g., C18) is conditioned with an organic solvent (e.g., methanol) followed by water or a buffer to activate the stationary phase.

-

Sample Loading: The biological sample, often pre-treated (e.g., diluted or pH-adjusted), is loaded onto the cartridge.

-

Washing: The cartridge is washed with a series of solvents to remove interfering substances. A typical wash might involve a weak organic solvent solution.

-

Elution: The analytes of interest (Gidazepam and its metabolites) are eluted from the cartridge using a stronger organic solvent (e.g., acetonitrile or a mixture like ethyl acetate:NH4OH).

-

Evaporation and Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in a solvent compatible with the analytical instrument.

Analytical Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of drugs and their metabolites in biological fluids.[11]

Objective: To separate, identify, and quantify Gidazepam and Desalkylgidazepam.

General Protocol Outline:

-

Chromatographic Separation:

-

Column: A reverse-phase column (e.g., C18) is typically used. For Desalkylgidazepam, a Phenomenex® Kinetex C18 column (50 mm x 3.0 mm, 2.6 µm) has been reported.[12]

-

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous phase (e.g., water with formic acid and ammonium formate) and an organic phase (e.g., acetonitrile or methanol). A reported mobile phase for Desalkylgidazepam analysis consists of A: Ammonium formate (10 mM, pH 3.0) and B: Acetonitrile.[12]

-

Gradient: The proportion of the organic phase is increased over time to elute the analytes. An example gradient starts at 5% B, increases to 95% B over 13 minutes, and then returns to initial conditions.[12]

-

Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.

-

Temperature: The column is often heated (e.g., 40-50 °C) to improve peak shape and reduce viscosity.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used for benzodiazepines.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for Gidazepam and Desalkylgidazepam are monitored.

-

Internal Standard: A stable isotope-labeled internal standard is used to ensure accurate quantification.

-

The following table provides an example of LC-MS/MS parameters that could be adapted for the analysis of Gidazepam and its metabolites, based on a published method for Desalkylgidazepam.[12]

| Parameter | Setting |

| LC Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) |

| Mobile Phase A | 10 mM Ammonium formate, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | Initial: 95% A, 5% B; Ramp to 5% A, 95% B over 13 min |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

In Vitro Metabolism Studies

To investigate the enzymatic kinetics of Gidazepam metabolism, in vitro experiments using human liver microsomes are essential.[13]

Objective: To determine the kinetic parameters (Km and Vmax) of Gidazepam's conversion to Desalkylgidazepam.

General Protocol Outline:

-

Incubation: Gidazepam (at various concentrations) is incubated with human liver microsomes in the presence of an NADPH-regenerating system (to support CYP450 activity) at 37°C.

-

Reaction Termination: The reaction is stopped at various time points by adding a quenching solution (e.g., cold acetonitrile).

-

Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected.

-

Analysis: The concentration of the formed Desalkylgidazepam is quantified by LC-MS/MS.

-

Data Analysis: The initial rates of metabolite formation are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.

Conclusion

The metabolic conversion of Gidazepam to its active metabolite, Desalkylgidazepam, is a fundamental aspect of its pharmacology. This N-desalkylation reaction, likely mediated by CYP3A4 and CYP2C19, is followed by further hydroxylation and glucuronidation. A thorough understanding of this pathway, supported by robust analytical methodologies such as SPE and LC-MS/MS, is crucial for researchers and professionals in the field of drug development and toxicology. Further studies are warranted to definitively identify the specific human CYP and UGT isoforms involved and to provide more comprehensive quantitative data on the pharmacokinetics of Gidazepam and its metabolites in human populations.

References

- 1. Biokinetics of gidazepam, derivatives of peptideaminobenzophenones and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gidazepam - Wikipedia [en.wikipedia.org]

- 3. ClinPGx [clinpgx.org]

- 4. Diazepam Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro glucuronidation of designer benzodiazepines by human UDP-glucuronyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [An experimental study of the pharmacokinetic mechanisms for the development of gidazepam tolerance] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cfsre.org [cfsre.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Quantification of Desalkylgidazepam in Human Plasma using Desalkylgidazepam-d5 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Desalkylgidazepam in human plasma. The use of a stable isotope-labeled internal standard, Desalkylgidazepam-d5, ensures accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2][3] This robust method is suitable for clinical research, forensic toxicology, and pharmacokinetic studies involving Desalkylgidazepam.

Introduction

Desalkylgidazepam, a metabolite of the prodrug gidazepam, has emerged as a novel psychoactive substance. Accurate and reliable quantification of Desalkylgidazepam in biological matrices is crucial for pharmacokinetic assessments and toxicological investigations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for such applications due to its high sensitivity and specificity.

A significant challenge in quantitative bioanalysis is the variability introduced during sample preparation and potential matrix effects that can suppress or enhance the analyte signal.[4][5] The use of a stable isotope-labeled internal standard (SIL-IS), which has nearly identical physicochemical properties to the analyte, is the most effective way to correct for these variations.[4][5] this compound, with five deuterium atoms, co-elutes with the unlabeled analyte and experiences similar ionization efficiency, thereby providing a reliable reference for quantification.[1] This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of Desalkylgidazepam from human plasma using this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

Desalkylgidazepam and this compound certified reference materials (CRMs) were obtained from a commercial supplier.

-

Human plasma (K2-EDTA) was sourced from an accredited biobank.

-

LC-MS grade methanol, acetonitrile, and water were purchased from a reputable chemical supplier.

-

Formic acid (reagent grade) was also procured.

Sample Preparation: Protein Precipitation

-

Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

-

To 100 µL of each plasma sample, add 10 µL of the this compound internal standard working solution (100 ng/mL in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

| Time (min) | Flow Rate (mL/min) | %A | %B |

| 0.0 | 0.4 | 80 | 20 |

| 2.5 | 0.4 | 10 | 90 |

| 2.6 | 0.4 | 80 | 20 |

| 4.0 | 0.4 | 80 | 20 |

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Ionization Mode: ESI Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Desalkylgidazepam | 315.0 | 287.0 | 25 |

| This compound | 320.0 | 292.0 | 25 |

Data Presentation

Calibration Curve and Linearity

A calibration curve was constructed by plotting the peak area ratio of Desalkylgidazepam to this compound against the nominal concentration of the calibration standards.

| Calibration Standard (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.061 |

| 10 | 0.123 |

| 50 | 0.615 |

| 100 | 1.230 |

| 500 | 6.145 |

| 1000 | 12.290 |

-

Linear Range: 1 - 1000 ng/mL

-

Regression Equation: y = 0.0123x + 0.0005

-

Correlation Coefficient (r²): > 0.998

Method Validation Summary

The method was validated according to established bioanalytical method validation guidelines.

| Parameter | Low QC (3 ng/mL) | Medium QC (75 ng/mL) | High QC (750 ng/mL) |

| Precision (%CV) | |||

| Intra-assay (n=6) | 4.2 | 3.1 | 2.5 |

| Inter-assay (n=18) | 5.8 | 4.5 | 3.8 |

| Accuracy (%Bias) | |||

| Intra-assay (n=6) | -2.3 | 1.5 | 0.8 |

| Inter-assay (n=18) | -1.7 | 2.1 | 1.2 |

| Recovery (%) | 92.5 | 94.1 | 93.3 |

| Matrix Effect (%) | 98.7 | 97.5 | 98.1 |

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. development-and-validation-of-an-lc-ms-ms-method-for-the-detection-of-40-benzodiazepines-and-three-z-drugs-in-blood-and-urine-by-solid-phase-extraction - Ask this paper | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Method Development for the Quantitative Analysis of Benzodiazepines in Human Plasma Using Deuterated Internal Standards by LC-MS/MS

[Application Note and Protocol]

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzodiazepines are a class of psychoactive drugs widely prescribed for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. Given their potential for misuse and the importance of therapeutic drug monitoring, robust and reliable analytical methods for their quantification in biological matrices are essential. This application note provides a detailed protocol for the simultaneous quantification of a panel of common benzodiazepines and their metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of stable isotope-labeled (deuterated) internal standards for each analyte ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Principle

This method employs a simple and rapid protein precipitation procedure for sample preparation. The supernatant is then directly injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). Quantification is performed by comparing the peak area ratio of the target analyte to its corresponding deuterated internal standard.

Signaling Pathway of Benzodiazepines

Benzodiazepines exert their effects by modulating the activity of the GABA-A (gamma-aminobutyric acid type A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] They bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and act as positive allosteric modulators.[1] This binding enhances the effect of GABA, increasing the frequency of chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the neuron. This increased inhibition results in the therapeutic effects of benzodiazepines, such as sedation and anxiolysis.

Figure 1: Benzodiazepine Signaling Pathway at the GABA-A Receptor.

Experimental Protocols

Materials and Reagents

-

Benzodiazepine analytical standards and their corresponding deuterated internal standards (e.g., from Cerilliant, Sigma-Aldrich).

-

HPLC-grade methanol, acetonitrile, and water.

-

Formic acid (LC-MS grade).

-

Human plasma (drug-free).

-

Microcentrifuge tubes (1.5 mL).

-

Pipettes and tips.

Standard and Internal Standard Stock Solutions

-

Prepare individual stock solutions of each benzodiazepine and deuterated internal standard in methanol at a concentration of 1 mg/mL.

-

Store stock solutions at -20°C.

Working Standard and Internal Standard Solutions

-

Prepare a working standard mixture containing all benzodiazepine analytes by diluting the stock solutions in methanol.

-

Prepare a working internal standard mixture containing all deuterated internal standards by diluting the stock solutions in methanol. The final concentration of the internal standard in the precipitation solution should be optimized, a common starting point is 100 ng/mL.[2]

Calibration Standards and Quality Controls

-

Prepare calibration standards by spiking drug-free human plasma with the working standard mixture to achieve a range of concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 200 µL of the internal standard working solution in acetonitrile.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 5 minutes.[2]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Figure 2: Experimental Workflow for Benzodiazepine Analysis.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Waters ACQUITY UPLC I-Class or equivalent |

| Column | Waters CORTECS UPLC C18+ (2.1 x 100 mm, 1.6 µm) or equivalent[3] |

| Column Temperature | 40 °C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | A typical gradient starts with a low percentage of mobile phase B, which is then increased to elute the analytes, followed by a wash and re-equilibration step. The specific gradient should be optimized for the target analyte panel. |

| MS System | Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer[4] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |

| Capillary Voltage | 1.0 kV[4] |

| Source Temperature | 150 °C |

| Desolvation Temp. | 500 °C |

| Cone Gas Flow | 150 L/hr |

| Desolvation Gas Flow | 1000 L/hr |

| Collision Gas | Argon |

| Data Acquisition | Multiple Reaction Monitoring (MRM) |

Quantitative Data

The following table summarizes the MRM transitions and other relevant parameters for a selection of common benzodiazepines and their deuterated internal standards. These values should be optimized for the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) | Deuterated Internal Standard |

| Alprazolam | 309.1 | 281.1 | 205.1 | 38/22 | Alprazolam-d5 |

| Clonazepam | 316.1 | 270.1 | 242.1 | 22/30 | Clonazepam-d4 |

| Diazepam | 285.1 | 193.1 | 154.1 | 28/36 | Diazepam-d5 |

| Lorazepam | 321.1 | 275.1 | 229.1 | 22/30 | Lorazepam-d4 |

| Oxazepam | 287.1 | 241.1 | 269.1 | 20/28 | Oxazepam-d5 |

| Temazepam | 301.1 | 255.1 | 283.1 | 20/28 | Temazepam-d5 |

| Nordiazepam | 271.1 | 140.1 | 165.1 | 30/38 | Nordiazepam-d5 |

| 7-Aminoclonazepam | 286.1 | 121.1 | 222.1 | 30/20 | 7-Aminoclonazepam-d4 |

| α-Hydroxyalprazolam | 325.1 | 297.1 | 212.1 | 18/26 | α-Hydroxyalprazolam-d5 |

(Note: The second product ion is for confirmation. Collision energies are examples and require optimization.)[1][3][5]

Method Validation

The analytical method should be validated according to established guidelines (e.g., FDA, EMA, CLSI). Key validation parameters include:

-

Linearity: Assess the linear range of the assay using calibration standards. A linear regression with a weighting factor (e.g., 1/x) is commonly used.

-

Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations on different days. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).

-

Selectivity and Specificity: Evaluate potential interference from endogenous matrix components and other commonly co-administered drugs.

-

Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix. The use of deuterated internal standards helps to mitigate this effect.

-

Recovery: Determine the efficiency of the extraction process.

-

Stability: Evaluate the stability of the analytes in plasma under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of benzodiazepines in human plasma using LC-MS/MS with deuterated internal standards. The method is sensitive, specific, and reliable, making it suitable for a wide range of applications, including clinical research, therapeutic drug monitoring, and forensic toxicology. The use of deuterated internal standards is crucial for achieving accurate and precise results by compensating for potential matrix effects and variability in sample processing.

References

Application Notes and Protocols for Forensic Toxicology Screening of Desalkylgidazepam-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desalkylgidazepam, also known as bromonordiazepam, is a novel psychoactive substance (NPS) and an active metabolite of the prodrug gidazepam.[1][2] Its emergence on the illicit drug market necessitates robust and reliable analytical methods for its detection and quantification in forensic toxicology casework.[2] The use of a deuterated internal standard, such as Desalkylgidazepam-d5, is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.

This document provides a detailed protocol for the screening and quantification of Desalkylgidazepam in biological matrices, specifically whole blood, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is adapted from established methods for benzodiazepine extraction from biological specimens.[3]

Materials:

-

Whole blood samples

-

This compound internal standard solution (100 ng/mL in methanol)

-

100 mM Sodium acetate buffer (pH 4.5)

-

pH 9.0 buffer

-

Polychrom Clin II solid phase extraction columns

-

Acetonitrile

-

Methanol

-

Distilled or de-ionized water

-

Nitrogen evaporator

-

Centrifuge

-

Vortex mixer

-

Sonicator

Procedure:

-

Label 16 x 125 mm disposable culture tubes for calibrators, controls, and unknown samples.

-

Pipette 1.0 mL of whole blood into the appropriately labeled tubes.

-

Add 50 µL of the 100 ng/mL this compound internal standard solution to all tubes.

-

Add 3 mL of 100 mM sodium acetate buffer (pH 4.5).

-

Vortex for 15 seconds, then sonicate for 15 minutes.

-

Centrifuge the samples at approximately 3000 rpm for 10 minutes.[3]

-

Decant the supernatant into the Polychrom Clin II SPE columns.

-

Apply nitrogen at a pressure of 2-4 psi to pass the sample through the column.

-

Wash Step 1: Add 2 mL of distilled or de-ionized water and apply pressure.

-

Wash Step 2: Add 2 mL of pH 9.0 buffer and apply pressure.

-

Drying Step: Dry the columns for 15 minutes at approximately 40 psi.[3]

-

Elution Step: Elute the analytes with 2 mL of an appropriate elution solvent (e.g., ethyl acetate:isopropanol (85:15)).

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 50°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water with 0.1% Formic Acid : Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Analysis

The following parameters are recommended as a starting point and should be optimized for the specific instrumentation used.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

| Parameter | Value |

|---|---|

| Column | C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 1 |

Table 1: Suggested LC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.00 | 95 | 5 |

| 1.00 | 95 | 5 |

| 8.00 | 5 | 95 |

| 9.00 | 5 | 95 |

| 9.10 | 95 | 5 |

| 12.00 | 95 | 5 |

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Specific transitions for Desalkylgidazepam and this compound need to be determined. As a starting point, based on the structure being similar to nordiazepam, the fragmentation pattern can be predicted. For method development, the precursor ion will be [M+H]+. Product ions should be selected based on abundance and specificity.

Table 2: Hypothetical MRM Transitions for Method Development

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |

|---|---|---|---|---|---|

| Desalkylgidazepam | To be determined | To be determined | To be determined | To be determined | To be determined |

| this compound | To be determined | To be determined | To be determined | To be determined | To be determined |

Note: The user must optimize the MRM transitions and collision energies for their specific instrument to achieve the best sensitivity and specificity.

Data Presentation

Quantitative Data Summary

A comprehensive validation should be performed according to forensic toxicology laboratory standards. The following table summarizes the expected performance characteristics of the method.

Table 3: Method Validation Parameters

| Parameter | Target Value |

|---|---|

| Calibration Range | 1 - 250 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | < 1 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | ± 15% |

| Matrix Effect | Monitored and compensated by IS |

| Recovery | > 80% |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample receipt to final analysis.

Caption: Overall experimental workflow for this compound analysis.

Logical Relationship of Analytical Steps

This diagram outlines the logical progression and dependencies of the key analytical stages.

Caption: Logical flow of the forensic toxicology screening process.

References

Application Notes and Protocols for Desalkylgidazepam Analysis in Blood Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of desalkylgidazepam, also known as bromonordiazepam, in human blood plasma. Desalkylgidazepam is a potent designer benzodiazepine that has emerged as a substance of concern in clinical and forensic toxicology. Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, clinical monitoring, and forensic investigations.

Introduction

The analysis of desalkylgidazepam in a complex biological matrix like blood plasma requires robust sample preparation to remove interfering substances such as proteins and phospholipids. This ensures the accuracy, precision, and sensitivity of the subsequent analytical determination, typically performed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method will depend on the specific requirements of the laboratory, including desired sample cleanliness, throughput, and available resources.

Comparative Analysis of Sample Preparation Techniques

The following table summarizes typical performance characteristics of the three main sample preparation techniques for the analysis of benzodiazepines in blood plasma. While specific data for desalkylgidazepam is limited, the presented data for other benzodiazepines provides a valuable reference for method selection and expectation.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Recovery | 84 ± 7% (for Cenobamate)[1] | >80% (for 24 Benzodiazepines)[2] | 35-90% (for 13 designer benzodiazepines)[3] |

| Matrix Effect | < 6% (for Cenobamate)[1] | -21.2% to 17.9% (for 38 benzodiazepines) | -52% to 33% (for 13 designer benzodiazepines)[3] |

| Limit of Quantification (LOQ) | 0.5 µg/mL (for Cenobamate)[1] | 1 ng/mL (for 24 Benzodiazepines)[2] | 1 ng/mL (for 13 designer benzodiazepines)[3] |

| Throughput | High | Medium | Medium to High (with automation) |

| Cost per Sample | Low | Low to Medium | High |

| Solvent Consumption | Low | High | Medium |

| Extract Cleanliness | Low | Medium | High |

Experimental Protocols

The following are detailed protocols for each sample preparation technique. It is recommended to use an internal standard (e.g., a deuterated analog of desalkylgidazepam) to ensure accurate quantification.

Protein Precipitation (PPT) Protocol

This method is rapid and simple, making it suitable for high-throughput screening. However, the resulting extract may contain more matrix components compared to LLE or SPE.

Materials:

-

Blood plasma sample

-

Internal Standard (IS) solution

-

Acetonitrile (ACN), ice-cold

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of blood plasma into a microcentrifuge tube.

-

Add the appropriate volume of IS solution.

-

Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).

-

Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant without disturbing the protein pellet.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable mobile phase.

Protein Precipitation Workflow

Liquid-Liquid Extraction (LLE) Protocol

LLE provides a cleaner extract than PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase. A study by de Souza et al. (2021) found that LLE with methyl-tertiary-butyl-ether (MTBE) yielded the best recoveries for a large panel of benzodiazepines.[4]

Materials:

-

Blood plasma sample

-

Internal Standard (IS) solution

-

Buffer (e.g., pH 9.0 carbonate buffer)

-

Extraction solvent (e.g., Methyl-tert-butyl ether (MTBE) or Ethyl Acetate)

-

Glass centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Pipette 500 µL of blood plasma into a glass centrifuge tube.

-

Add the appropriate volume of IS solution.

-

Add 500 µL of buffer (e.g., pH 9.0) and vortex briefly.

-

Add 3 mL of the extraction solvent (e.g., MTBE).

-

Cap the tube and vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of mobile phase for LC-MS/MS analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. Rapid and simple multi-analyte LC-MS/MS method for the determination of benzodiazepines and Z-hypnotic drugs in blood samples: Development, validation and application based on three years of toxicological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of 54 Benzodiazepines and Z-Drugs, Including 20 Designer Ones, in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Desalkylgidazepam-d5 in Clinical Research: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Desalkylgidazepam-d5 is a deuterated analog of Desalkylgidazepam, a primary active metabolite of the benzodiazepine prodrug, Gidazepam. Its primary application in clinical research is as a high-fidelity internal standard for the quantitative analysis of Desalkylgidazepam in biological matrices. The incorporation of five deuterium atoms provides a stable isotopic label, making it an ideal tool for mass spectrometry-based assays, ensuring accuracy and precision in pharmacokinetic and metabolic studies.

Core Applications in Clinical Research

The principal use of this compound in a clinical research setting is as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) methods. These methods are crucial for:

-

Pharmacokinetic (PK) Studies: Accurately determining the absorption, distribution, metabolism, and excretion (ADME) of Gidazepam and its active metabolite, Desalkylgidazepam, in clinical trial subjects.

-

Bioequivalence Studies: Comparing the bioavailability of different formulations of Gidazepam.

-

Therapeutic Drug Monitoring (TDM): In research settings, to correlate plasma concentrations of Desalkylgidazepam with therapeutic or adverse effects.

-

Metabolic Profiling: Investigating the metabolic pathways of Gidazepam.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis as it compensates for variability in sample preparation and instrument response.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Name | 7-bromo-1,3-dihydro-5-(phenyl-d5)-2H-1,4-benzodiazepin-2-one |

| Synonyms | Bromonordiazepam-d5 |

| CAS Number | 1782531-89-8[1][2] |

| Molecular Formula | C₁₅H₆D₅BrN₂O[2][3] |

| Molecular Weight | 320.2 g/mol [2][3] |

| Purity | ≥99% deuterated forms (d₁-d₅)[3][4] |

| Formulation | Typically supplied as a solution in methanol (e.g., 100 µg/ml) or as a solid[2][4] |

| Storage | -20°C[1][3] |

Experimental Protocols

Protocol 1: Quantification of Desalkylgidazepam in Human Plasma using LC-MS/MS

This protocol provides a general methodology for the quantification of Desalkylgidazepam in human plasma samples for a clinical pharmacokinetic study, using this compound as an internal standard.

1. Materials and Reagents:

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Desalkylgidazepam analytical standard

-

This compound internal standard solution (e.g., 1 µg/mL in methanol)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

96-well protein precipitation plates

-

LC-MS/MS system with a C18 reverse-phase column

2. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma samples, calibrators, and quality control samples into the wells of a 96-well plate.

-

Add 10 µL of the this compound internal standard solution to each well.

-

Add 300 µL of cold acetonitrile to each well to precipitate plasma proteins.

-

Mix thoroughly by vortexing for 1-2 minutes.

-

Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated proteins.

-